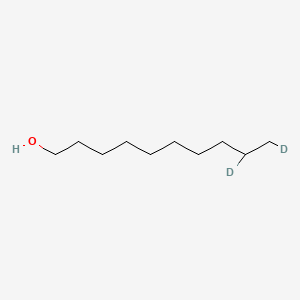
1-Decanol-d2-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanol-d2-2, also known as deuterated decyl alcohol, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decanol-d2-2 can be synthesized through the deuteration of 1-decanol. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where 1-decanol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium.
Chemical Reactions Analysis
Types of Reactions
1-Decanol-d2-2 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form 1-decanal-d2-2 and further to decanoic acid-d2-2.
Reduction: It can be reduced to form decane-d2-2.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and acetic anhydride for esterification are commonly employed.
Major Products
Oxidation: 1-Decanal-d2-2, Decanoic acid-d2-2
Reduction: Decane-d2-2
Substitution: Various esters and halides depending on the reagents used.
Scientific Research Applications
1-Decanol-d2-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated solvents and reagents for specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-decanol-d2-2 is primarily related to its role as a deuterated analog of 1-decanol. The presence of deuterium can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical reactivity. In biological systems, deuterium-labeled compounds are used to study metabolic pathways and enzyme kinetics by tracing the incorporation and transformation of the labeled molecule.
Comparison with Similar Compounds
1-Decanol-d2-2 can be compared with other deuterated alcohols and non-deuterated 1-decanol:
1-Decanol: The non-deuterated form, commonly used in the production of plasticizers, lubricants, and surfactants.
1-Dodecanol-d2: Another deuterated fatty alcohol with a longer carbon chain, used in similar applications but with different physical properties.
1-Octanol-d2: A shorter-chain deuterated alcohol, used in studies requiring different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium, which makes it particularly useful in studies requiring precise isotopic labeling and tracing.
Properties
Molecular Formula |
C10H22O |
|---|---|
Molecular Weight |
160.29 g/mol |
IUPAC Name |
9,10-dideuteriodecan-1-ol |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D,2D |
InChI Key |
MWKFXSUHUHTGQN-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]CC([2H])CCCCCCCCO |
Canonical SMILES |
CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















